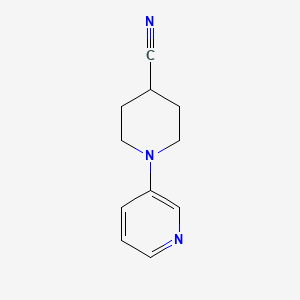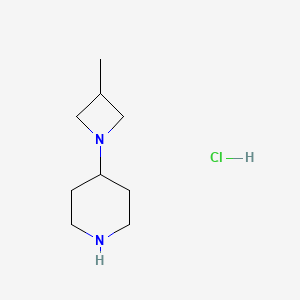
4-(3-Methylazetidin-1-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylazetidin-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂ It is a hydrochloride salt form of 4-(3-Methylazetidin-1-yl)piperidine, which is a heterocyclic compound containing both azetidine and piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride typically involves the following steps:
Formation of 3-Methylazetidine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Reaction with Piperidine: The 3-Methylazetidine is then reacted with piperidine in the presence of a suitable catalyst to form 4-(3-Methylazetidin-1-yl)piperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylazetidin-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-(3-Methylazetidin-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(3-Methylazetidin-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-(3-Ethylazetidin-1-yl)piperidine hydrochloride
- 4-(3-Propylazetidin-1-yl)piperidine hydrochloride
- 4-(3-Butylazetidin-1-yl)piperidine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of azetidine and piperidine rings makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H19ClN2 |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
4-(3-methylazetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H |
Clé InChI |
AQHRCAZIEXKAID-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C1)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


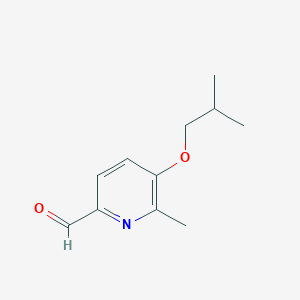




![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)


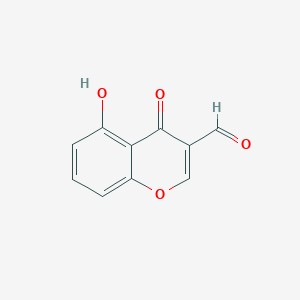


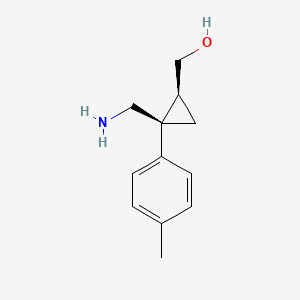
![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
